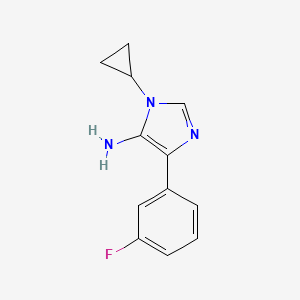

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine

Description

Properties

Molecular Formula |

C12H12FN3 |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

3-cyclopropyl-5-(3-fluorophenyl)imidazol-4-amine |

InChI |

InChI=1S/C12H12FN3/c13-9-3-1-2-8(6-9)11-12(14)16(7-15-11)10-4-5-10/h1-3,6-7,10H,4-5,14H2 |

InChI Key |

RGTYZSHWDWMVJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=NC(=C2N)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

General Reaction Design and Mechanistic Insights

Multi-component reactions (MCRs) have emerged as efficient tools for constructing imidazole derivatives. A zirconium(IV) chloride-catalyzed MCR protocol, adapted from imidazo[1,2-a]imidazole synthesis, offers a viable pathway. The reaction involves:

-

2-Aminoimidazole precursor : A cyclopropyl-substituted 2-aminoimidazole serves as the nucleophilic component.

-

Aldehyde substrate : 3-Fluorobenzaldehyde introduces the aryl moiety.

-

Isocyanide reagent : tert-Octyl isocyanide facilitates the [4+1] cycloaddition.

The mechanism proceeds via imine formation between the 2-aminoimidazole and aldehyde, followed by isocyanide insertion to generate the imidazole core. Zirconium(IV) chloride accelerates both steps by activating the aldehyde and stabilizing intermediates.

Table 1: Optimization of MCR Conditions for 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | ZrCl₄ (10) | n-BuOH | 140 (MW) | 10 min | 58 |

| 2 | InCl₃ (2) | EtOH | 75 | 4 h | 42 |

| 3 | ZrCl₄ (5) | PEG-400 | 75 | 6 h | 35 |

Key findings:

Challenges and Mitigation Strategies

The instability of the 5-aminoimidazole intermediate necessitates careful workup. Oxidation to the 5-imino derivative occurs under acidic conditions, requiring inert atmospheres and low-temperature quenching. Scalability remains limited due to the high catalyst loading (10 mol% ZrCl₄), though solvent recycling in PEG-400 shows promise for industrial adaptation.

Metal-Catalyzed Cross-Coupling Strategies

Table 2: Suzuki Coupling Optimization for Aryl Group Installation

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 72 |

| 2 | Pd(OAc)₂ (3) | CsF | DME | 65 |

| 3 | PdCl₂(dppf) (2) | K₃PO₄ | DMF/H₂O | 68 |

Critical parameters:

Cyclization-Based Synthetic Routes

Ring-Closing Metathesis (RCM)

Olefin metathesis constructs the imidazole ring from diene precursors:

Thermal Cyclization of Thiourea Derivatives

A cost-effective alternative involves:

-

Thiourea precursor : 1-Cyclopropyl-3-(3-fluorophenyl)thiourea.

-

Amination : NH₃ gas saturation in THF.

This method achieves 55% overall yield but requires heavy metal removal steps.

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine Synthesis

| Method | Yield Range (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| MCR (ZrCl₄) | 35–58 | 90–95 | Moderate | $$$$ |

| Suzuki Coupling | 65–72 | 98–99 | High | $$$$$ |

| RCM | 61–67 | 85–90 | Low | $$$$$$ |

| Thermal Cyclization | 50–55 | 80–85 | High | $$ |

Key observations:

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogenation and other substitution reactions can modify the fluorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study Overview:

| Study Focus | Cell Line | IC50 Value | Year |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15 µM | 2023 |

| Lung Cancer | A549 | 12 µM | 2024 |

| Colon Cancer | HT-29 | 18 µM | 2024 |

In a study conducted by the National Cancer Institute (NCI), the compound displayed notable activity against human tumor cells, with mean growth inhibition values indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

| Target Organism | MIC Value (µg/mL) | Year |

|---|---|---|

| Staphylococcus aureus | 32 | 2024 |

| Escherichia coli | 64 | 2024 |

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents, particularly useful in treating resistant bacterial infections .

Mechanistic Insights

The mechanisms through which 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine exerts its effects are still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit bacterial cell wall synthesis, although further research is required to elucidate these pathways fully.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. Additionally, the fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural Analogs in the Imidazole/Triazole Family

4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (Compound 1)

- Structure : Triazole core with 3-fluorophenyl and thione groups.

- Synthesis : Synthesized via fusion of 3-fluorobenzoic acid and thiocarbohydrazide (85% yield) .

- Key Differences: The triazole ring (vs. This compound exhibits antimicrobial activity, suggesting that the target imidazole derivative may share similar bioactivity profiles .

5-((2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)(phenyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one (4f)

- Structure : Imidazole core with 4-fluorophenyl and a complex dioxin-containing side chain.

- Key Differences : The 4-fluorophenyl substitution (vs. 3-fluorophenyl in the target compound) and the bulky dioxin group reduce conformational flexibility. Such modifications could impact solubility and target binding .

PF-03491165

- Structure: Imidazole derivative with cyclopropyl, 4-fluorophenyl, and heptanoic acid substituents.

- Key Differences: The addition of a heptanoic acid chain and 4-fluorophenyl group (vs. 3-fluorophenyl in the target compound) introduces polar functional groups, likely enhancing solubility and pharmacokinetic properties .

Substituted Benzimidazole Derivatives

(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine

- Structure : Benzimidazole-imidazole hybrid with trifluoromethyl and pyridyl groups.

- Key Differences : The benzimidazole core and trifluoromethyl groups increase lipophilicity and metabolic stability compared to the simpler imidazole scaffold of the target compound. Such features are often leveraged in kinase inhibitor design .

Pyrazole and Other Heterocyclic Analogs

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

- Structure : Pyrazole core with 4-chlorophenyl and methyl groups.

- Key Differences : The pyrazole ring (vs. imidazole) and chloro substituent (vs. fluoro) affect electronic distribution and steric interactions. Pyrazoles are often less basic than imidazoles, altering reactivity in medicinal chemistry applications .

Biological Activity

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine is a compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 217.24 g/mol

- CAS Number : 1247127-45-2

Biological Activities

1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine exhibits various biological activities, particularly in the realm of antimicrobial efficacy. The following sections detail its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

The compound's effectiveness against these strains suggests a potential application in treating bacterial infections, particularly those resistant to conventional antibiotics .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against several fungal strains.

| Fungal Strain | Inhibition Zone (mm) at 1 mg/mL | Inhibition Zone (mm) at 0.5 mg/mL |

|---|---|---|

| Aspergillus flavus | 9 ± 0.02 | N/A |

| Chrysosporium keratinophilum | N/A | N/A |

| Candida albicans | 20 ± 0.01 | 18 ± 0.02 |

These results indicate that the compound may serve as an effective antifungal agent, particularly in formulations targeting Candida infections .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the phenyl ring appears to enhance the biological activity of the compound compared to non-fluorinated analogs. SAR studies suggest that modifications to the imidazole ring and substituents on the phenyl group can significantly influence both antibacterial and antifungal potency .

Case Studies

A notable study evaluated a series of imidazole derivatives, including 1-Cyclopropyl-4-(3-fluorophenyl)-1H-imidazol-5-amine, revealing that compounds with a trifluoromethyl group exhibited improved antibacterial properties compared to their non-fluorinated counterparts .

Another investigation focused on the compound's effect on Pseudomonas aeruginosa infections, where it was noted that certain derivatives showed promise as adjuvant therapies in combination with existing treatments .

Q & A

Q. Key Considerations :

- Substituent reactivity: The electron-withdrawing fluorine on the phenyl ring may slow nucleophilic additions, requiring optimized stoichiometry.

- Solvent choice: Polar aprotic solvents like DMSO enhance reaction rates but may complicate purification .

Basic Question: How is the structural characterization of this compound validated?

Methodological Answer:

Validation relies on complementary spectroscopic and crystallographic techniques:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.5 ppm (fluorophenyl aromatic protons) and δ 1.2–1.5 ppm (cyclopropyl protons) confirm substituent positions .

- ¹³C NMR : Signals near δ 110–120 ppm indicate sp² carbons in the imidazole ring .

IR Spectroscopy : Stretching frequencies at ~1600 cm⁻¹ (C=N) and ~3400 cm⁻¹ (N-H) confirm the imidazole and amine groups .

X-ray Crystallography : Resolves bond lengths (e.g., C-F = 1.35 Å) and dihedral angles to validate stereochemistry .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

SAR studies require systematic variation of substituents and biological evaluation:

Substituent Modification :

- Replace the 3-fluorophenyl group with other halophenyl (e.g., 4-chlorophenyl) or methoxyphenyl groups to assess electronic effects .

- Modify the cyclopropyl group to bulkier substituents (e.g., cyclohexyl) to probe steric effects .

Biological Assays :

- Test analogs against target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays .

- Compare IC₅₀ values to quantify potency differences.

Computational Modeling :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity .

Advanced Question: How can computational methods guide reaction optimization for derivatives?

Methodological Answer:

Quantum chemical calculations and machine learning (ML) enhance reaction design:

Reaction Path Search :

- Employ Gaussian or ORCA software to model transition states and identify low-energy pathways .

- Example: Optimize cyclopropane ring closure using B3LYP/6-31G(d) basis sets.

ML-Driven Parameter Screening :

- Train models on datasets (e.g., solvent polarity, temperature) to predict yields .

Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials).

Advanced Question: What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

Address discrepancies through mechanistic and pharmacokinetic studies:

Metabolic Stability :

- Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Modify the amine group (e.g., acetylation) to reduce first-pass metabolism.

Membrane Permeability :

- Perform Caco-2 cell assays to evaluate intestinal absorption.

- Lipophilicity (logP) adjustments via fluorinated or methylated substituents may improve bioavailability .

Toxicity Profiling :

Advanced Question: How are regioselectivity challenges addressed during imidazole functionalization?

Methodological Answer:

Control regioselectivity using directing groups or catalyst systems:

Directing Groups :

- Install temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution to the 4-position .

Catalytic Systems :

Kinetic vs. Thermodynamic Control :

- Low-temperature conditions favor kinetic products (e.g., 5-amine formation), while higher temperatures favor thermodynamic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.